Quinolactacin B
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Overview
Description
Quinolactacin B is a natural product found in Penicillium spathulatum, Agaricus, and Penicillium with data available.
Scientific Research Applications
Antibacterial Properties
Quinolactacin B, a member of the quinolone class, has shown potent antibacterial properties. The quinolone class is recognized for its unique mechanism of action and bactericidal characteristics, making it a valuable resource in treating bacterial infections. Recent research efforts have resulted in promising drug candidates for further development. Quinolones have been successful in treating a wide array of bacterial infections due to their unique mechanism of action and bactericidal properties, and Quinolactacin B is part of this essential class of antibiotics. Ongoing research continues to explore new quinolone analogs that exhibit both scientific and clinical interest, especially those active against antibiotic-resistant strains such as multi-drug resistant Mycobacterium tuberculosis. Moreover, developing compounds with improved pharmacokinetic and safety profiles remains a focal point in this area (Wiles, Bradbury, & Pucci, 2010).
Antimicrobial Efficacy
Quinolactacin B's antimicrobial efficacy, particularly against 'atypical' pathogens like Chlamydia pneumoniae, is noteworthy. The newer generations of quinolones, to which Quinolactacin B belongs, have enhanced activity against Gram-positive bacteria and prolonged serum half-lives allowing once-daily dosing. While gemifloxacin and other new quinolones like Quinolactacin B demonstrate strong in vitro activity against C. pneumoniae, the real-world microbiological efficacy of these agents in human infections is yet to be fully assessed (Hammerschlag, 2000).
Bioactive Alkaloid Properties
Quinolactacin B is part of the quinoline and quinazoline alkaloids, known for their significant bioactivities. These compounds have been isolated from natural sources and possess a wide range of bioactivities, including antitumor, antimalarial, antibacterial and antifungal, antiparasitic and insecticidal, antiviral, antiplatelet, anti-inflammatory, herbicidal, and antioxidant activities. This versatility underscores the potential of Quinolactacin B in various therapeutic applications (Shang et al., 2018).
Therapeutic Potential in Cancer Treatment
The quinoline motif, to which Quinolactacin B belongs, plays a crucial role in anticancer drug development. Derivatives of quinoline have demonstrated excellent results through different mechanisms of action, such as growth inhibitors by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness. The anticancer potential of these derivatives has been confirmed on various cancer cell lines, suggesting Quinolactacin B could be a part of this promising therapeutic avenue (Afzal et al., 2015).
properties
Product Name |
Quinolactacin B |
---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
4-methyl-3-propan-2-yl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione |
InChI |
InChI=1S/C15H16N2O2/c1-8(2)12-13-11(15(19)16-12)14(18)9-6-4-5-7-10(9)17(13)3/h4-8,12H,1-3H3,(H,16,19) |
InChI Key |
YCGFIOZHNUQYSK-UHFFFAOYSA-N |
SMILES |
CC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
Canonical SMILES |
CC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
synonyms |
quinolactacin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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